

Comparative Cytotoxicity of Pyridazine Derivatives: An Analysis of Structure-Activity Relationships

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Compound of Interest

Compound Name: *3-Chloro-4-methyl-6-phenylpyridazine*

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This guide offers a comparative analysis of the cytotoxic effects of various pyridazine derivatives, with a focus on compounds structurally related to 4-methyl-6-phenylpyridazine. Due to a lack of publicly available comparative studies on a series of 4-methyl-6-phenylpyridazine derivatives, this document presents data on closely related pyridazinone and pyrazolo-pyridazine structures to provide valuable insights into their potential as cytotoxic agents. The information herein is intended to support research and drug development efforts in the field of medicinal chemistry.

Quantitative Cytotoxicity Data

The cytotoxic activity of several pyridazine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC₅₀ values for different classes of pyridazine derivatives.

Table 1: Cytotoxicity of N-Aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic Acid Derivatives

Compound	Structure	Cell Line	IC50 (µg/mL)
5b	N-(4-chlorophenyl)-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acid	P815 (Murine Mastocytoma)	0.40[1]

Table 2: Cytotoxicity of a Pyrazolo-Pyridazine Derivative and its Nanoformulations

Compound	Structure	Cell Line	IC50 (μM)
Target 4	3,5-diamino-1,4-diphenyl-1H-pyrazolo[4,3-c]pyridazine	HepG-2 (Human Liver Cancer)	17.30[2]
HCT-116 (Human Colon Cancer)	18.38[2]		
MCF-7 (Human Breast Cancer)	27.29[2]		
4-SLNs	Solid Lipid Nanoparticles of Target 4	HepG-2	7.56[2]
HCT-116	4.80[2]		
MCF-7	6.41[2]		
4-LPHNPs	Lipid-Polymer Hybrid Nanoparticles of Target 4	HepG-2	7.85[2]
HCT-116	5.24[2]		
MCF-7	6.65[2]		
Doxorubicin	(Reference Drug)	HepG-2	6.18[2]
HCT-116	5.23[2]		
MCF-7	4.17[2]		

Table 3: Cytotoxicity of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives in Brine Shrimp Lethality Bioassay

Compound	Structure Description	IC50 (µg/mL)
9i	Schiff base of thiadiazolopyridazine derivative	~30
8e	Schiff base of selenadiazolopyridazine derivative	~330

Note: The brine shrimp lethality bioassay is a general toxicity screen and is not specific to cancer cell lines.

Experimental Protocols

A widely used method for assessing cell viability and cytotoxicity is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline - PBS).
- Cell culture medium.
- Test compounds (4-methyl-6-phenylpyridazine derivatives).
- Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).
- 96-well microplates.
- Multi-well spectrophotometer (plate reader).

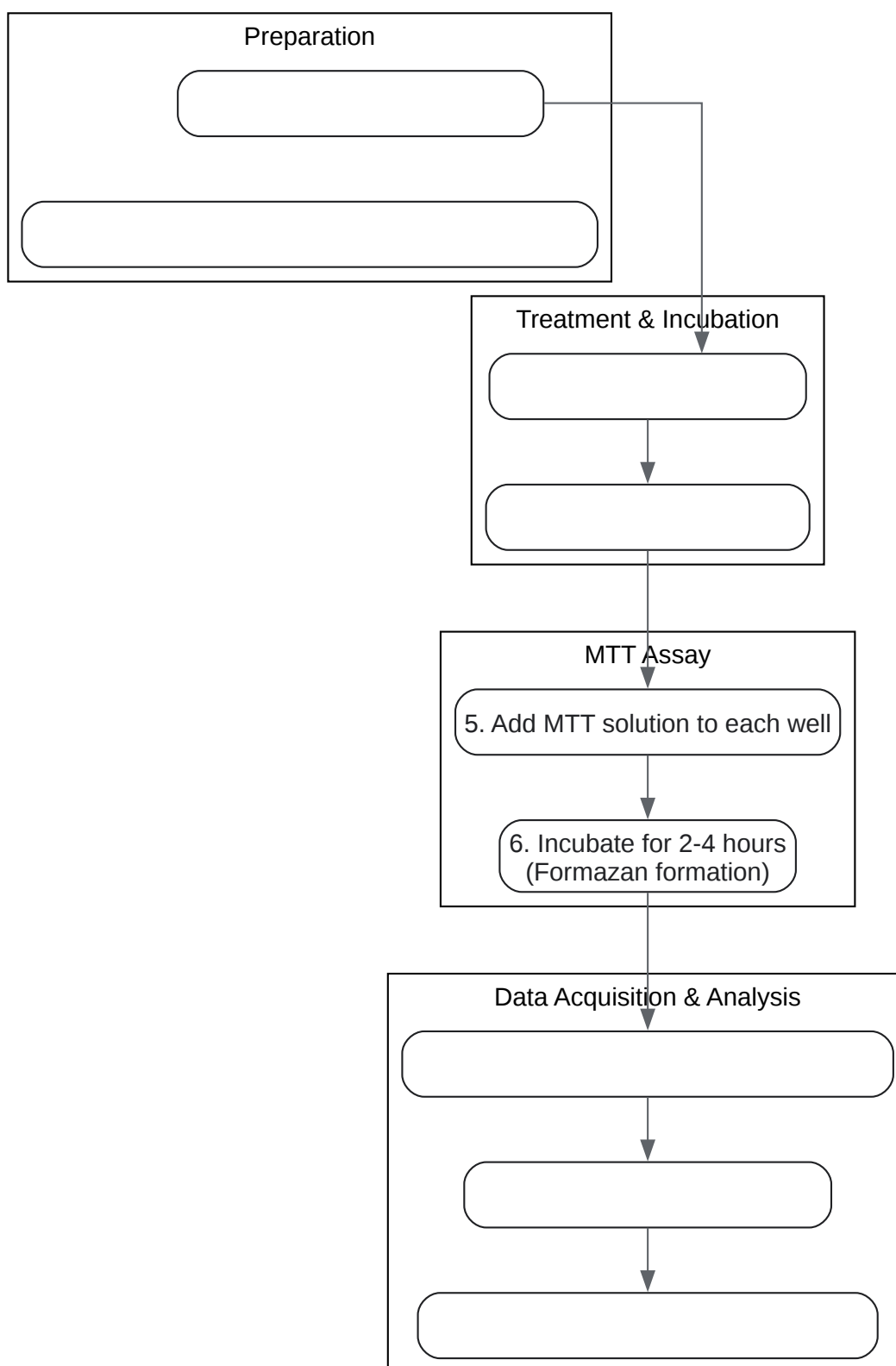
Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μ L of culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells with medium only).
 - Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the incubation period, add 10-20 μ L of the MTT solution (5 mg/mL) to each well.
 - Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
- Solubilization of Formazan:
 - Carefully remove the medium containing MTT.
 - Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

- Data Acquisition:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
 - The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
 - The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Below is a diagram illustrating the experimental workflow of the MTT assay for determining the cytotoxicity of chemical compounds.



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Caption: Workflow of the MTT assay for cytotoxicity assessment.

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References

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